molecular formula C10H14O2 B1235367 (1S)-bornane-2,5-dione

(1S)-bornane-2,5-dione

Cat. No. B1235367
M. Wt: 166.22 g/mol
InChI Key: UDIUFGIXIGLRSM-LHLIQPBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-bornane-2,5-dione is a bornane-2,5-dione. It is an enantiomer of a (1R)-bornane-2,5-dione.

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Derivatives : (1S)-bornane-2,5-dione has been used in the efficient synthesis of enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives. This involves the ene reaction with nitrosoarene, triazolinedione, and singlet oxygen, resulting in high diastereoselectivity and good yields (Adam et al., 2002).

  • Selective Reactions in Camphor : Bornane-2,3-dione derivatives have been utilized for selective reactions in camphor, a compound closely related to (1S)-bornane-2,5-dione. This includes the development of a new route to epicamphor and the alkylation of camphor (Baker & Davis, 1968).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione have been analyzed, confirming their geometric isomerism and revealing unique bonding and chiroptical properties (Cullen et al., 1983).

  • Corrosion Inhibition : Spirocyclopropane derivatives, related to (1S)-bornane-2,5-dione, have shown effective inhibition properties for mild steel corrosion in acidic solutions. This highlights the potential application of bornane derivatives in corrosion protection (Chafiq et al., 2020).

  • Polymer Toughening : (1S)-bornane-2,5-dione has been used in the synthesis of polymers with improved toughness, demonstrating its utility in materials science (Jing & Hillmyer, 2008).

  • Ring Cleavage in Synthetic Chemistry : Bornane-2,3-dione has been utilized in the regio- and diastereospecific ring cleavage under Bucherer-Bergs reaction conditions, providing a novel synthetic pathway to enantiopure derivatives of cyclopentane carboxylic acid (Knizhnikov et al., 2012).

  • Electrochemical Studies : Derivatives of 1H-pyrrole-2,5-dione, similar in structure to (1S)-bornane-2,5-dione, have been studied for their inhibitive action against corrosion of carbon steel, highlighting the electrochemical applications of such compounds (Zarrouk et al., 2015).

properties

Product Name

(1S)-bornane-2,5-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10-/m1/s1

InChI Key

UDIUFGIXIGLRSM-LHLIQPBNSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H](C1(C)C)CC2=O

Canonical SMILES

CC1(C2CC(=O)C1(CC2=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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